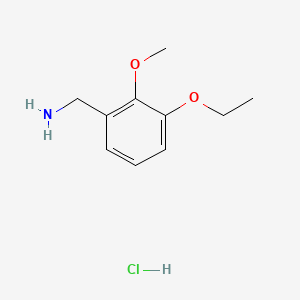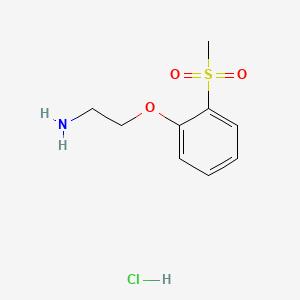
2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methanesulfonylphenoxy)ethan-1-amine hydrochloride (2-MSPE-HCl) is a synthetic organic compound with a variety of potential applications in the fields of pharmacology, biochemistry, and physiology. It is a white powder with a molecular weight of 291.8 g/mol. 2-MSPE-HCl belongs to the class of compounds known as sulfonamides, which are characterized by their ability to inhibit the activity of certain enzymes. The compound has been used in a number of laboratory experiments, and it has been found to possess a number of interesting properties.
科学研究应用
2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride has been used in a number of scientific research applications. It has been used in studies of enzyme inhibition, as it has been found to inhibit the activity of certain enzymes. It has also been used in studies of drug metabolism, as it has been found to have an effect on the metabolism of certain drugs. Additionally, it has been used in studies of cellular signaling, as it has been found to affect the signaling pathways of certain cells.
作用机制
2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride has been found to act as an inhibitor of certain enzymes. It does so by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition is reversible, meaning that when the compound is removed, the enzyme is able to resume its normal activity.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to affect the activity of certain enzymes, as discussed above. It has also been found to affect the metabolism of certain drugs, as well as the signaling pathways of certain cells. Additionally, it has been found to affect the production of certain hormones, as well as the activity of certain receptors.
实验室实验的优点和局限性
2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride has a number of advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is relatively inexpensive to purchase. On the other hand, the compound is not very soluble in organic solvents, and it can be difficult to obtain in large quantities.
未来方向
The potential future directions for 2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride are numerous. The compound could be further studied in order to better understand its enzyme-inhibiting properties. Additionally, it could be studied in order to better understand its effects on drug metabolism and cellular signaling. Furthermore, it could be studied in order to better understand its effects on hormone production and receptor activity. Finally, it could be studied in order to develop new and improved synthetic methods for its production.
合成方法
2-(2-methanesulfonylphenoxy)ethan-1-amine hydrochloride can be synthesized in a two-step process. In the first step, 2-methanesulfonylphenol is reacted with ethylenediamine in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound known as 2-(2-methanesulfonylphenoxy)ethan-1-amine (2-MSPE). In the second step, the intermediate compound is reacted with hydrochloric acid to produce this compound. The reaction is typically carried out at room temperature and is complete within a few hours.
属性
IUPAC Name |
2-(2-methylsulfonylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-14(11,12)9-5-3-2-4-8(9)13-7-6-10;/h2-5H,6-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIJJJHRGBBFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)

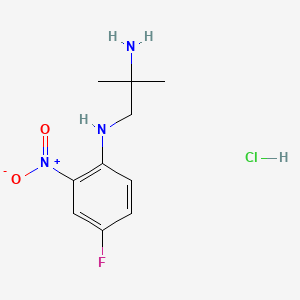
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
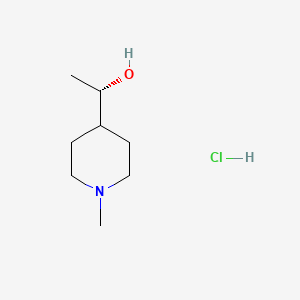
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
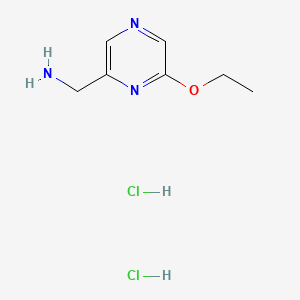
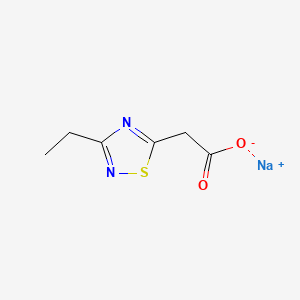
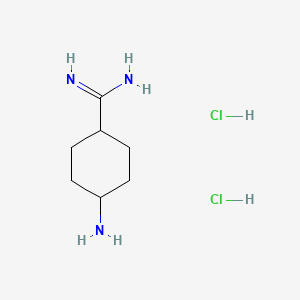
![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)
![methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)
